molecular formula C10H11NO5 B7829607 4-(1,3-Dioxan-2-yl)-2-nitrophenol

4-(1,3-Dioxan-2-yl)-2-nitrophenol

Cat. No.: B7829607
M. Wt: 225.20 g/mol
InChI Key: BTPRJICVNPYLTP-UHFFFAOYSA-N
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Description

4-(1,3-Dioxan-2-yl)-2-nitrophenol is a chemical compound with the molecular formula C10H11NO5 and a molecular weight of 225.20 g/mol. This compound features a nitro group (-NO2) and a dioxan ring attached to a phenol structure, making it a unique and versatile molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Dioxan-2-yl)-2-nitrophenol typically involves the nitration of 4-(1,3-dioxan-2-yl)phenol. This process requires careful control of reaction conditions, including temperature, pressure, and the use of specific reagents such as nitric acid and sulfuric acid.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving large-scale reactors and purification processes to ensure high yield and purity. The production process may also include steps to remove impurities and by-products to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 4-(1,3-Dioxan-2-yl)-2-nitrophenol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions may use agents like tin (Sn) and hydrochloric acid (HCl).

  • Substitution: Substitution reactions often involve halogenating agents such as bromine (Br2) or chlorine (Cl2).

Major Products Formed:

  • Oxidation: Produces compounds such as 4-(1,3-dioxan-2-yl)-2-nitrobenzoic acid.

  • Reduction: Results in the formation of 4-(1,3-dioxan-2-yl)-2-aminophenol.

  • Substitution: Leads to the formation of halogenated derivatives of the compound.

Scientific Research Applications

4-(1,3-Dioxan-2-yl)-2-nitrophenol has a wide range of applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activities, such as antimicrobial properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(1,3-Dioxan-2-yl)-2-nitrophenol exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, potentially interacting with enzymes or receptors to produce a biological response.

Comparison with Similar Compounds

  • 4-(1,3-Dioxan-2-yl)phenol: Lacks the nitro group, resulting in different chemical and biological properties.

  • 2-Nitrophenol: Does not have the dioxan ring, leading to distinct reactivity and applications.

  • 4-(1,3-Dioxan-2-yl)benzoic acid: Contains a carboxylic acid group instead of the phenol group, altering its chemical behavior.

Properties

IUPAC Name

4-(1,3-dioxan-2-yl)-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c12-9-3-2-7(6-8(9)11(13)14)10-15-4-1-5-16-10/h2-3,6,10,12H,1,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPRJICVNPYLTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)C2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 4-hydroxy-3-nitro-benzaldehyde (5.0 g, 29.9 mmol), 1,3-propanediol (3.4 g, 44.9 mmol) and 0.1 g of p-toluene sulfonic acid in 100 mL of toluene is warmed to reflux. The water generated is removed by a Dean-Stark trap. After 2 hours, the reaction mixture is cooled to room temperature and extracted with 2×100 mL of saturated sodium bicarbonate followed by 100 mL of brine. Drying over sodium sulfate and evaporation of the solvent gives 5.6 g (83% yield) of 2-[4-hydroxy-3-nitro-phenyl]-1,3-dioxane oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 8 g of 4-hydroxy-3-nitrobenzaldehyde,16 g of 1,3-propanediol, a catalytic amount of pyridinium p-toluenesulfonic acid and 250 ml of toluene was azeotropically dehydrated with heating under reflux. The reaction mixture was cooled, washed with water, dried over anhydrous magnesium sulfate and then concentrated under reduced pressure. The residue was recrystallized from toluene-n-hexane to obtain 9.2 g of 4-(1,3-dioxan-2-yl)-2-nitrophenol.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Name
pyridinium p-toluenesulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

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